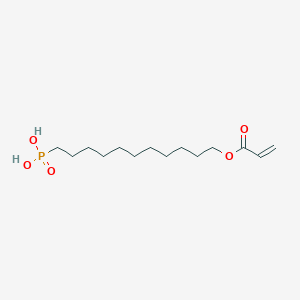![molecular formula C10H9F3N2 B8753857 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE](/img/structure/B8753857.png)
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE is an organic compound characterized by the presence of a trifluoroethylamino group attached to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE typically involves the reaction of 4-cyanobenzyl chloride with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in dichloromethane.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzonitriles.
Applications De Recherche Scientifique
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE involves its interaction with specific molecular targets. The trifluoroethylamino group is known to enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzonitrile moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar trifluoroethylamino functionality.
4-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a trifluoroethylamino group.
4-(Aminomethyl)benzonitrile: Lacks the trifluoroethyl group but has a similar benzonitrile structure.
Uniqueness
4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE is unique due to the presence of both the trifluoroethylamino and benzonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9F3N2 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
4-[(2,2,2-trifluoroethylamino)methyl]benzonitrile |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9/h1-4,15H,6-7H2 |
Clé InChI |
HNCWGSLVPLJYJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCC(F)(F)F)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8753797.png)

![4,5-Dihydro[1,3]thiazolo[4,5-e][2,1,3]benzoxadiazol-7-amine](/img/structure/B8753818.png)





![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8753868.png)


